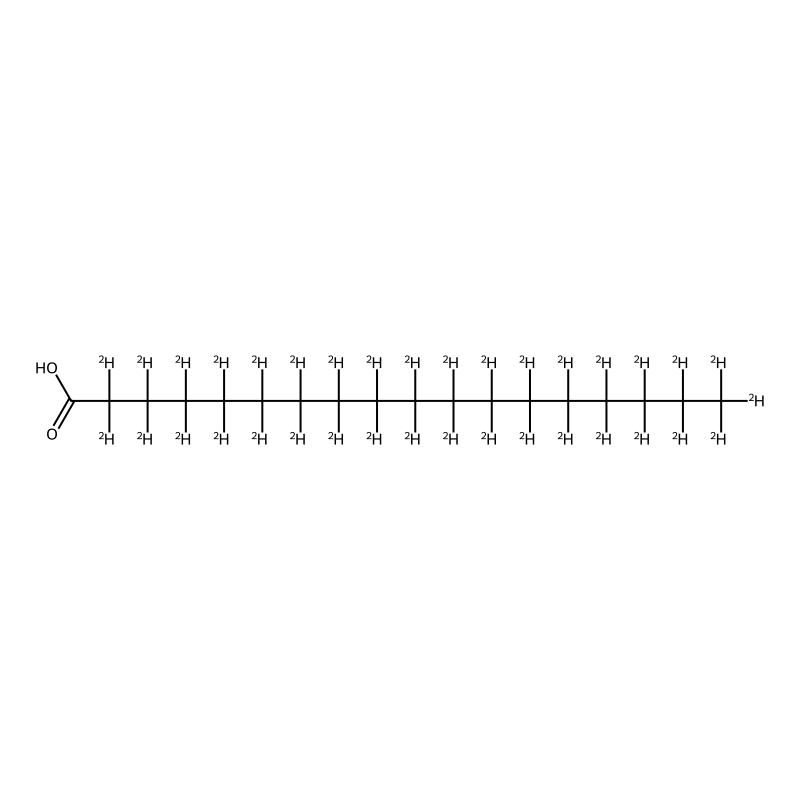

Octadecanoic-d35 acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mass Spectrometry Calibration Standard:

- Function: Octadecanoic-d35 acid plays a crucial role in mass spectrometry (MS) by serving as a highly accurate calibration standard.

- Mechanism: Its specific isotopic enrichment with deuterium atoms (d35) allows researchers to precisely determine the mass-to-charge ratio (m/z) of other compounds in a mixture being analyzed by MS.

- Benefit: This ensures the accuracy and reproducibility of MS measurements, which is essential for various research areas like metabolomics, proteomics, and lipidomics.

Source

Tracer Molecule in Pharmaceutical Research:

- Function: Octadecanoic-d35 acid acts as a valuable tracer molecule in pharmaceutical research, aiding in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.

- Mechanism: By incorporating the d35 isotope label, researchers can track the labeled molecule's fate within the body and measure its concentration in various tissues and fluids.

- Benefit: This information provides crucial insights into drug behavior, allowing scientists to optimize drug delivery, efficacy, and safety profiles.

Source

Membrane Biophysics Research:

- Function: Due to its similarity to natural fatty acids, octadecanoic-d35 acid finds applications in membrane biophysics research.

- Mechanism: Researchers can utilize this molecule to investigate the structure and function of biological membranes, which play vital roles in cellular processes.

- Benefit: By studying the interaction of octadecanoic-d35 acid with membrane components, scientists gain insights into membrane dynamics, transport mechanisms, and protein-lipid interactions.

Source

Octadecanoic-d35 acid, also known as deuterated stearic acid, is a saturated fatty acid with the molecular formula and a molecular weight of approximately 319.69 g/mol. It is characterized by the presence of deuterium, a stable isotope of hydrogen, which replaces regular hydrogen atoms in the molecule. This modification allows for enhanced tracking and analysis in various biochemical studies and applications. The compound is primarily utilized in lipidomics and metabolic research due to its unique isotopic labeling properties, which facilitate the understanding of metabolic pathways involving fatty acids .

Octadecanoic-d35 acid itself doesn't have a specific mechanism of action. Its primary function is as an internal standard in analytical techniques. During analysis, the labeled peak from octadecanoic-d35 acid serves as a reference for the unlabeled peak of the target compound (e.g., stearic acid). By comparing the peak intensities, researchers can accurately quantify the amount of the target compound present in the sample [, ].

Octadecanoic-d35 acid is generally considered a safe compound. However, as with any laboratory chemical, it's important to handle it with care. Deuterated compounds can be flammable and should be kept away from heat sources. Consult the safety data sheet (SDS) for specific handling and disposal procedures [].

- Oxidative Desaturation: It can oxidatively desaturate to form oleic acid, which is an unsaturated fatty acid. This reaction typically occurs under specific conditions involving catalysts or enzymes .

- Esterification: Octadecanoic-d35 acid can react with alcohols to form esters, a common reaction in the synthesis of biodiesel and other lipid-based compounds.

- Hydrogenation: In the presence of hydrogen gas and a catalyst, it can be hydrogenated to yield more saturated products.

These reactions are crucial for its applications in synthetic organic chemistry and biochemistry .

The synthesis of octadecanoic-d35 acid typically involves the following steps:

- Starting Material: The process begins with non-deuterated stearic acid.

- Deuteration Process:

- Stage 1: Stearic acid is reacted with deuterated solvents (such as d8-isopropanol) in the presence of a catalyst (e.g., 10% platinum on activated carbon) under controlled conditions (e.g., at 120 degrees Celsius for 24 hours).

- Stage 2: The product is then treated with sodium hydroxide in water to ensure complete conversion to octadecanoic-d35 acid .

This method allows for the efficient incorporation of deuterium into the fatty acid structure.

Octadecanoic-d35 acid has several important applications:

- Metabolomics Research: Its isotopic labeling enables detailed studies of metabolic pathways involving fatty acids, helping researchers understand lipid metabolism.

- Analytical Chemistry: It serves as an internal standard in gas chromatography and liquid chromatography-mass spectrometry techniques, improving the quantification accuracy of fatty acids in various samples .

- Cosmetic Industry: Due to its properties as a fatty acid, it is used in formulations for soaps, detergents, and cosmetics .

Studies have shown that octadecanoic-d35 acid interacts with various biological systems, influencing processes such as rhamnolipid production in microbial cultures. For instance, research indicates that treatments containing octadecanoic-d35 acid can significantly enhance rhamnolipid yields compared to controls without it . This highlights its potential role as a substrate or enhancer in biotechnological applications.

Octadecanoic-d35 acid shares similarities with several other fatty acids but is unique due to its deuterated nature. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Octadecanoic Acid | C18H36O2 | Non-deuterated form; widely used in cosmetics and food. |

| Oleic Acid | C18H34O2 | Unsaturated fatty acid; important for human health; found in olive oil. |

| Palmitic Acid | C16H32O2 | Saturated fatty acid; common in animal fats; used in food processing. |

| Linoleic Acid | C18H32O2 | Essential polyunsaturated fatty acid; important for human nutrition. |

The uniqueness of octadecanoic-d35 acid lies primarily in its isotopic labeling, which allows for precise tracking and analysis that non-deuterated counterparts cannot provide. This feature makes it particularly valuable in research settings focused on metabolic studies and analytical chemistry .

Historical Development of Deuterated Fatty Acids in Scientific Research

The use of deuterium-labeled fatty acids dates to the 1930s, when Schoenheimer and Rittenberg pioneered metabolic studies using deuterated water (D₂O) to trace lipid biosynthesis in mice. These early experiments demonstrated rapid fatty acid turnover, with deuterium incorporation reaching equilibrium within days. This foundational work established deuterated compounds as indispensable for studying lipid dynamics in living systems.

In the 1980s, advancements in synthetic chemistry enabled the production of perdeuterated fatty acids, including octadecanoic-d35 acid. These compounds became essential for:

- Membrane biophysics: Studying lipid bilayer structure and dynamics.

- Metabolic flux analysis: Quantifying fatty acid synthesis and degradation rates.

- Oxidative stress research: Evaluating lipid peroxidation resistance through kinetic isotope effects.

Conceptual Framework for Deuterium Labeling in Metabolic Studies

Deuterium labeling exploits the kinetic isotope effect (KIE), where C-D bonds are stronger and more stable than C-H bonds. This property enables:

- Metabolic tracing: Tracking deuterated fatty acids through biochemical pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR).

- Enzyme kinetics: Measuring reaction rates for deuterated vs. non-deuterated substrates to elucidate catalytic mechanisms.

- Lipidomics: Distinguishing endogenous and exogenous fatty acids in complex biological matrices.

Strategic Importance of Octadecanoic-d35 Acid in Contemporary Biochemical Research

Octadecanoic-d35 acid occupies a unique niche due to its:

- Full deuteration: Enables unambiguous detection in metabolic studies without interference from residual protons.

- Saturated structure: Minimizes oxidative degradation, making it ideal for long-term metabolic tracing.

- Commercial availability: Sold as a high-purity (>98%) analytical standard for lipidomics and biophysical studies.

Recent studies highlight its role in:

Theoretical Foundations and Mechanisms

Deuterium Metabolic Imaging represents a revolutionary approach to understanding metabolic processes through the utilization of deuterium-labeled substrates, particularly octadecanoic-d35 acid. The theoretical foundation of this technique rests on the unique magnetic resonance properties of deuterium, which exhibits a gyromagnetic ratio of 6.536 megahertz per tesla compared to proton's 42.577 megahertz per tesla [1]. This fundamental difference enables highly specific detection of deuterated metabolites without interference from endogenous hydrogen-containing compounds.

The mechanism underlying deuterium metabolic imaging involves the incorporation of deuterium-labeled octadecanoic acid into cellular metabolic pathways, where the stable isotope serves as a non-invasive tracer. The short longitudinal relaxation time of deuterium enhances detection sensitivity while the low natural abundance of deuterated water prevents signal saturation [2] [1]. Octadecanoic-d35 acid, with its 35 deuterium atoms strategically positioned throughout the fatty acid chain, provides exceptional labeling density that facilitates robust signal detection even at relatively low concentrations [3] [4].

The theoretical framework encompasses the kinetic isotope effect, wherein carbon-deuterium bonds demonstrate enhanced stability compared to carbon-hydrogen bonds. This stability allows for precise tracking of metabolic flux through multiple enzymatic conversions without significant label loss [5]. The fundamental mechanism involves the conversion of octadecanoic-d35 acid to acetyl-coenzyme A units through beta-oxidation, followed by entry into the tricarboxylic acid cycle where deuterium labels are systematically transferred to downstream metabolites [6] [7].

Metabolic Pathway Tracing Methodologies

The methodological approach to metabolic pathway tracing using octadecanoic-d35 acid involves sophisticated analytical techniques that enable comprehensive mapping of fatty acid metabolism. High-resolution mass spectrometry combined with gas chromatography provides the analytical backbone for detecting and quantifying deuterated metabolites throughout the metabolic network [8]. The methodology employs liquid chromatography-mass spectrometry systems capable of achieving detection limits as low as 100 nanomolar for plasma samples [8].

Metabolic pathway tracing methodologies utilize temporal sampling strategies that capture the dynamic incorporation of deuterium labels into various metabolic intermediates. The experimental protocol typically involves administration of octadecanoic-d35 acid followed by systematic collection of biological samples at predetermined time points. Advanced analytical workflows incorporate multiple reaction monitoring approaches that enable simultaneous quantification of both labeled and unlabeled metabolites [9].

The methodological framework encompasses isotopologue analysis, which examines the distribution of deuterium labels within individual metabolite molecules. This approach provides detailed information about the metabolic transformations occurring within specific pathways, including the degree of label incorporation and the kinetics of metabolic flux [10]. The methodology also incorporates mass isotopomer distribution analysis to determine the relative contribution of different metabolic pathways to overall fatty acid metabolism [11].

Sophisticated computational algorithms are employed to deconvolute complex mass spectrometric data and extract meaningful metabolic flux information. These methodologies account for natural isotope abundances, instrument-specific mass accuracies, and the kinetic isotope effects associated with deuterium labeling [5]. The analytical workflow includes quality control measures to ensure accurate quantification and proper correction for matrix effects [8].

Tricarboxylic Acid Cycle Activity Assessment Frameworks

The assessment of tricarboxylic acid cycle activity using octadecanoic-d35 acid requires specialized analytical frameworks that can accurately quantify metabolic flux through this central metabolic hub. The tricarboxylic acid cycle serves as the primary oxidative pathway for acetyl-coenzyme A units derived from fatty acid beta-oxidation, making it a critical target for metabolic imaging studies [6] [7].

The assessment framework utilizes deuterium magnetic resonance spectroscopy to monitor the incorporation of deuterium labels into tricarboxylic acid cycle intermediates. Specific attention is directed toward the formation of deuterated glutamate and glutamine, which serve as downstream markers of tricarboxylic acid cycle activity [6]. The methodology employs localized magnetic resonance spectroscopy techniques that enable tissue-specific measurements of metabolic flux rates.

Quantitative assessment of tricarboxylic acid cycle activity involves the measurement of deuterium label incorporation into specific metabolic intermediates over time. The analytical framework accounts for the complex kinetics of label exchange reactions that occur within the tricarboxylic acid cycle, including the potential loss of deuterium labels through keto-enol tautomerism and water exchange reactions [12] [13]. Advanced mathematical modeling is employed to derive accurate flux measurements from the experimental data.

The assessment framework incorporates multiple analytical approaches to ensure comprehensive evaluation of tricarboxylic acid cycle function. These include measurements of acetyl-coenzyme A synthetase activity, citrate synthase flux, and alpha-ketoglutarate dehydrogenase activity [6]. The methodology also evaluates the contribution of alternative metabolic pathways that may influence tricarboxylic acid cycle flux, such as anaplerotic reactions and cataplerotic pathways.

Substrate Flux Tracking Approaches

Substrate flux tracking using octadecanoic-d35 acid employs sophisticated analytical approaches that enable real-time monitoring of metabolic pathway activity. The tracking methodology utilizes the unique properties of deuterium labeling to follow the metabolic fate of fatty acid substrates through multiple enzymatic conversions and cellular compartments [14]. The approach provides quantitative information about metabolic flux rates, pathway utilization, and metabolic regulation.

The flux tracking methodology incorporates dynamic labeling experiments that monitor the time-dependent incorporation of deuterium labels into various metabolic products. This approach enables the determination of metabolic flux rates through different pathways and provides insights into the regulation of metabolic processes [10]. The analytical framework employs high-resolution mass spectrometry to detect and quantify deuterated metabolites with exceptional sensitivity and specificity.

Advanced computational modeling is employed to interpret the complex kinetic data generated from substrate flux tracking experiments. These models account for the multiple metabolic pathways that can utilize octadecanoic-d35 acid as a substrate, including beta-oxidation, elongation, and desaturation reactions [15]. The modeling framework also incorporates compartmentalization effects and transport kinetics that influence the distribution of deuterated metabolites within cellular systems.

The substrate flux tracking approach includes validation methodologies that ensure the accuracy and reliability of flux measurements. These validation procedures involve comparison with established metabolic flux analysis techniques, assessment of mass balance constraints, and evaluation of metabolic steady-state assumptions [16]. The methodology also incorporates sensitivity analysis to determine the robustness of flux measurements under different experimental conditions.

Comparative Analysis in Healthy versus Metabolically Compromised Models

Comparative analysis of deuterium metabolic imaging data between healthy and metabolically compromised models reveals significant differences in metabolic pathway utilization and flux distributions. Studies utilizing octadecanoic-d35 acid demonstrate substantial alterations in fatty acid metabolism patterns in disease states, with particular emphasis on changes in tricarboxylic acid cycle activity and oxidative metabolism [17] [18].

In healthy biological systems, octadecanoic-d35 acid demonstrates efficient incorporation into metabolic pathways with characteristic flux patterns that reflect normal cellular energetics. The comparative analysis reveals that healthy models exhibit robust tricarboxylic acid cycle activity with glutamate and glutamine production rates of 0.96 micromoles per gram per minute [19]. The metabolic profile is characterized by balanced flux distribution between oxidative and non-oxidative pathways, with approximately 85% label retention in glycolytic intermediates.

Metabolically compromised models demonstrate significant alterations in deuterium metabolic imaging parameters, including reduced tricarboxylic acid cycle flux rates of 0.6 micromoles per gram per minute and altered substrate utilization patterns [19]. The comparative analysis reveals increased reliance on glycolytic metabolism, with activity levels reaching 150% of healthy controls, while oxidative metabolism decreases to 65% of normal levels. These changes reflect the metabolic reprogramming that occurs in disease states, including enhanced glucose utilization and reduced fatty acid oxidation.

The comparative framework incorporates statistical analysis methodologies that enable robust comparison between different experimental groups. These analyses account for inter-individual variability, experimental uncertainty, and the complex nature of metabolic networks [18]. The framework also includes correlation analysis to identify metabolic biomarkers that distinguish between healthy and diseased states, with particular emphasis on metabolites that demonstrate consistent changes across different model systems.

Advanced multivariate analysis techniques are employed to identify metabolic signatures that characterize different disease states. These analyses reveal that metabolically compromised models exhibit characteristic changes in branched-chain amino acid metabolism, fatty acid oxidation, and energy metabolism pathways [20]. The comparative framework provides a foundation for developing deuterium metabolic imaging as a diagnostic tool for assessing metabolic health and disease progression.

The research findings demonstrate that deuterium metabolic imaging using octadecanoic-d35 acid provides a powerful platform for investigating metabolic alterations in disease states. The technique offers unprecedented insights into the complex metabolic networks that govern cellular energetics and provides a foundation for developing targeted therapeutic interventions. The comparative analysis framework established through this research enables the translation of metabolic imaging findings into clinical applications for disease diagnosis and treatment monitoring.